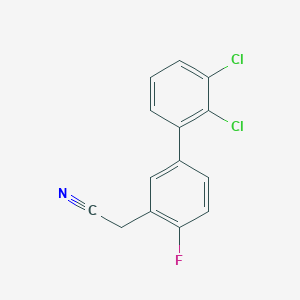

(2',3'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile

Description

“(2',3'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile” is a halogenated biphenyl-acetonitrile derivative characterized by chlorine and fluorine substituents at specific positions on the biphenyl backbone.

Properties

Molecular Formula |

C14H8Cl2FN |

|---|---|

Molecular Weight |

280.1 g/mol |

IUPAC Name |

2-[5-(2,3-dichlorophenyl)-2-fluorophenyl]acetonitrile |

InChI |

InChI=1S/C14H8Cl2FN/c15-12-3-1-2-11(14(12)16)9-4-5-13(17)10(8-9)6-7-18/h1-5,8H,6H2 |

InChI Key |

XUTDZMHEFHTHDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)F)CC#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of biphenyl compounds, followed by the introduction of the nitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

(2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: Halogen atoms in the biphenyl structure can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

Industry: This compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, while the halogenated biphenyl structure can interact with biological membranes and proteins. These interactions can lead to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

Key analogues include:

Key Observations :

- Substituent Effects : The target compound and its analogues differ in halogen (Cl/F) positions, which alter steric hindrance and electronic environments. For example, the 3',4'-dichloro substitution in CAS 1361719-69-8 increases steric bulk compared to the target compound’s 2',3'-dichloro arrangement .

- Lipophilicity: Chlorine atoms enhance lipophilicity (log P) compared to fluorine.

Spectroscopic and Reactivity Comparisons

NMR Spectral Shifts

Evidence from biphenyl-acetonitrile derivatives (e.g., compounds 1 and 7 in Figure 6 of ) demonstrates that substituent positions significantly affect proton chemical shifts. For instance:

- Region-Specific Shifts : Protons near 2',3'-dichloro groups (target compound) would experience downfield shifts due to electron-withdrawing effects, whereas fluorine at position 4 may cause upfield shifts in adjacent protons .

- Comparative Analysis : The 3',4'-dichloro analogue (CAS 1361719-69-8) would exhibit distinct shifts in regions A (positions 39–44) and B (positions 29–36), similar to the patterns observed in , highlighting the sensitivity of NMR to substituent positioning.

Physicochemical and ADMET Properties

Solubility and Log P

- Fluorine Impact : The 4-fluoro substituent in the target compound likely reduces log P compared to fully chlorinated analogues (e.g., CAS 1361719-69-8), enhancing water solubility .

- Molecular Weight : Higher molecular weight (e.g., 280.12 vs. 186.04 in phenyl-acetonitriles) may reduce membrane permeability but improve target binding specificity .

Metabolic Stability

- Halogen Effects : Chlorine’s metabolic resistance (due to strong C-Cl bonds) may prolong half-life relative to fluorine-containing compounds, as seen in comparative ADMET studies .

Biological Activity

(2',3'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is an organic compound characterized by a biphenyl structure with specific halogen substitutions and an acetonitrile functional group. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmacology and toxicology.

The compound's unique structure, featuring both chlorine and fluorine substituents, influences its reactivity and interaction with biological systems. The presence of electron-withdrawing groups like chlorine and fluorine enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈Cl₂FN |

| Molecular Weight | 280.12 g/mol |

| CAS Number | 1361833-02-4 |

| Purity | ≥ 98% |

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity . Research has shown that similar compounds can inhibit the proliferation of various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest. For instance, a study demonstrated that halogenated biphenyls can disrupt microtubule dynamics, leading to cancer cell death.

Antimicrobial Activity

The compound may also possess antimicrobial properties . Its structural characteristics allow it to interact with microbial membranes or enzymes critical for bacterial survival. In vitro assays have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor . Specific studies have focused on its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to significant drug interactions when co-administered with other pharmaceuticals.

Study 1: Anticancer Activity

A recent investigation evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency comparable to established chemotherapeutics.

Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various biphenyl derivatives, this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective inhibition at low concentrations.

The mechanisms underlying the biological activities of this compound are still under investigation. Initial hypotheses include:

- Molecular Targeting : Binding to specific receptors or enzymes, altering their activity.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells, leading to apoptosis.

Safety and Toxicological Considerations

While promising, the safety profile of this compound requires careful evaluation. Toxicological assessments indicate potential cytotoxic effects at higher concentrations, necessitating further studies to establish safe dosage levels for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.